molecular formula C11H11N3O2 B009035 Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate CAS No. 19959-81-0

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Cat. No. B009035
CAS RN: 19959-81-0
M. Wt: 217.22 g/mol
InChI Key: DKADLBFTYWLLOD-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC belongs to the pyrazole family, which is known for its diverse biological activities.

Scientific Research Applications

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions. These reactions synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazoles, which are important in various chemical syntheses (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Intermediate for Biological Studies : The synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates provides substrates for further modification and study of biological activity (Vysovkova et al., 2017).

  • Insecticide Intermediates : Derivatives like ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate are important intermediates in the industrialization of new insecticides, such as chlorantraniliprole (Zhi-li, 2007).

  • Development of Pyrazolo[3,4-b]pyridine-4-carboxylates : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing selective synthesis processes (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

  • Anticancer and Antimicrobial Potential : Novel pyrazole derivatives have shown promise as anticancer and antimicrobial agents, indicating their potential in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Corrosion Inhibition : Pyridine-pyrazole type organic compounds, including derivatives of ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, effectively inhibit the acidic corrosion of steel, a significant application in materials science (Tebbji et al., 2005).

  • Fluorescence Applications : The synthesis of certain derivatives leads to compounds exhibiting strong fluorescence in solutions, useful in material sciences and bioimaging (Yan, Guiyun, Ji, & Yanqing, 2018).

properties

IUPAC Name

ethyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKADLBFTYWLLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341771
Record name 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19959-81-0
Record name 5-Pyridin-4-yl-1(2)H-pyrazole-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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